6-(benzyloxy)-7-methyl-1H-indole
Overview
Description
6-(Benzyloxy)-7-methyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a benzyloxy group attached to the sixth position and a methyl group attached to the seventh position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the protection of the hydroxyl group using benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Another method involves the use of benzyl trichloroacetimidate as a benzylating reagent under acidic conditions. This method is advantageous for substrates that are not stable under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-7-methyl-1H-indole undergoes various chemical reactions, including:
Reduction: Reduction of the benzylic position can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2, Cl2), and alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-(Benzyloxy)-7-methyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
6-(Benzyloxy)-7-methyl-1H-indole can be compared with other similar compounds, such as:
6-Benzyloxyindole: Lacks the methyl group at the seventh position, which may affect its chemical reactivity and biological activity.
7-Methylindole: Lacks the benzyloxy group, which may result in different chemical properties and biological effects.
6-Benzyloxy-2-nitrotoluene: Contains a nitro group, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
7-methyl-6-phenylmethoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-15(8-7-14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAUHJYZJVSEKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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